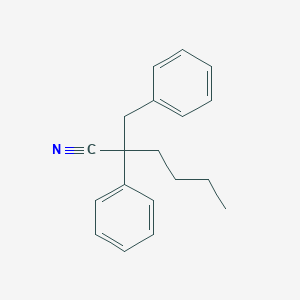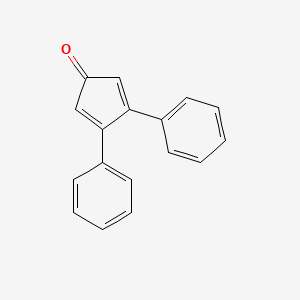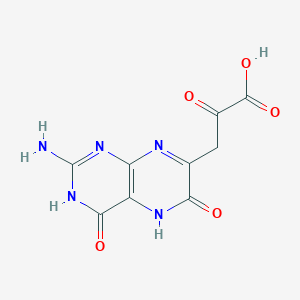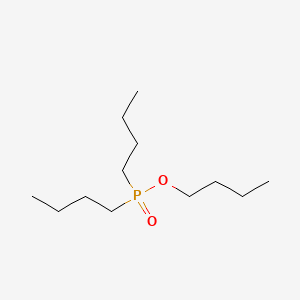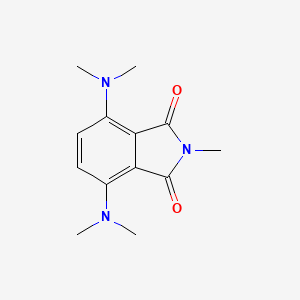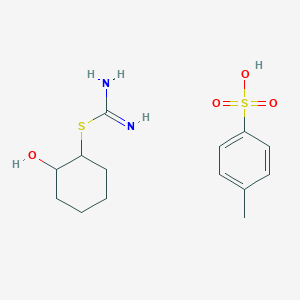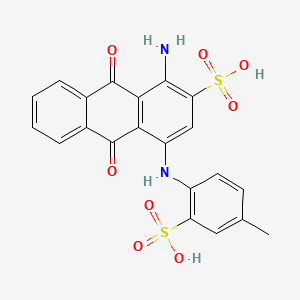
4H-3,1-Benzoxathiin-4-one, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxathiin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H8O2S It is a member of the benzoxathiin family, characterized by a fused ring system containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxathiin ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 4H-3,1-Benzoxathiin-4-one, 2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxathiin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin ring.
Scientific Research Applications
4H-3,1-Benzoxathiin-4-one, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxathiin-4-one, 2-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar fused ring system but contain a nitrogen atom instead of oxygen.
2-Methyl-4H-3,1-benzoxazin-4-one: This compound is structurally similar but lacks the sulfur atom present in 4H-3,1-Benzoxathiin-4-one, 2-methyl-.
Uniqueness
4H-3,1-Benzoxathiin-4-one, 2-methyl- is unique due to the presence of both oxygen and sulfur atoms in its ring system
Properties
CAS No. |
5651-50-3 |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |
InChI Key |
HFBZRMAAZCVYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


